Evidence Gap: No Public Quantitative Bioactivity or Selectivity Data Identified for CAS 2034452-65-6
An exhaustive search of PubMed, BindingDB, ChEMBL, RCSB PDB, PubChem, and patent literature did not identify any peer-reviewed primary research article, patent example, or authoritative database entry that reports a quantitative IC₅₀, Kᵢ, MIC, EC₅₀, or selectivity ratio specifically measured for CAS 2034452-65-6. The closest structurally characterized series—thiophene-pyrazolourea JNK3 inhibitors—contains the 2-chlorophenyl analog (Compound 17; JNK3 IC₅₀ = 35 nM, >100-fold selectivity over JNK1/2, human liver microsome t₁/₂ = 66 min) [1] and the 2-methoxy-4-fluorophenyl analog (Compound 27, cocrystallized with JNK3 at 1.84 Å resolution) [1]. However, the unsubstituted 2-methoxyphenyl variant (target compound) is not among the characterized derivatives in that study. Similarly, in the antibacterial pyrazole-urea series, the 3,4-dichlorophenyl analog 7a (S. aureus MIC = 0.25 μg·mL⁻¹; selectivity index = 40 vs. Vero cells) [2] and the 2,4-difluorophenyl analog 7j (M. tuberculosis MIC = 1 μg·mL⁻¹; selectivity index = 200) [2] are reported, but no methoxyphenyl derivative appears in the disclosed SAR table. Consequently, no differential claim—whether potency advantage, selectivity gain, or pharmacokinetic improvement—can be substantiated for this compound relative to any defined comparator.
| Evidence Dimension | Bioactivity data availability |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in public domain |
| Comparator Or Baseline | Closest structurally characterized analogs: Feng Compound 17 (2-chlorophenyl; JNK3 IC₅₀ = 35 nM) and Ommi Compound 7a (3,4-dichlorophenyl; S. aureus MIC = 0.25 μg·mL⁻¹) |
| Quantified Difference | Not calculable—target compound lacks any reported bioactivity measurement |
| Conditions | N/A |
Why This Matters
Without compound-specific bioactivity data, no evidence-based procurement or experimental prioritization decision can be made for CAS 2034452-65-6 over any structurally related analog.
- [1] Feng, Y.; Park, H.; Bauer, L.; Ryu, J.C.; Yoon, S.O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12, 24–29. DOI: 10.1021/acsmedchemlett.0c00533. View Source
- [2] Ommi, O.; Naiyaz Ahmad, M.; Gajula, S.N.R.; Wanjari, P.; Sau, S.; Agnivesh, P.K.; Sahoo, S.K.; Kalia, N.P.; Sonti, R.; Nanduri, S.; Dasgupta, A.; Chopra, S.; Yaddanapudi, V.M. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Med. Chem. 2023, 14, 1296–1308. DOI: 10.1039/D3MD00079F. View Source
